2,2-Dimethylcyclopropan-1-amine

Beschreibung

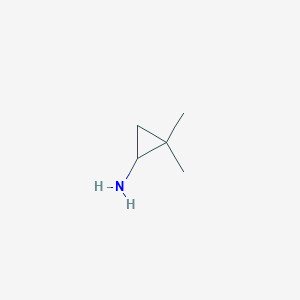

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYCMLREPMLLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethylcyclopropan 1 Amine and Its Analogs

Classical Chemical Synthesis Approaches to 2,2-Dimethylcyclopropan-1-amine

Classical methods for synthesizing this compound often involve multi-step sequences starting from readily available precursors. These approaches focus on the construction of the cyclopropane (B1198618) ring followed by the introduction of the amine functionality.

Diazotization of an appropriate amino precursor to form a diazo compound, followed by a cyclopropanation reaction, is a common strategy. For instance, the decomposition of vinyldiazomethanes in the presence of an alkene, catalyzed by a rhodium(II) complex, can lead to the formation of the cyclopropane ring. emory.edu The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the cyclopropanation.

Another approach involves the use of diazomethane (B1218177) or its derivatives in reactions with olefins. For example, the reaction of an appropriately substituted olefin with a diazo compound can yield the desired cyclopropane structure. The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanation, though it may require a precursor alkene. youtube.com

The construction of the 2,2-dimethylcyclopropane core can be achieved through various ring-forming reactions. One such method is the Michael-induced ring closure (MIRC) of a brominated alkylidene malonate with sodium borohydride (B1222165) in methanol. mdpi.org This approach allows for the formation of the cyclopropane ring from an acyclic precursor.

Another strategy involves the cyclopropanation of an alkene. For example, starting from 2-methylbutenoic acid, the corresponding ester can be subjected to cyclopropanation using dibromomethane (B42720) with zinc powder/copper(I) chloride-acetyl chloride as catalysts. researchgate.net Palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with diazo esters has also been reported as a method to generate vinylcyclopropanes, which can be further functionalized. nih.gov

The table below summarizes some key ring-forming reactions for the 2,2-dimethylcyclopropane core.

| Starting Material | Reagents | Key Transformation | Product |

| Brominated alkylidene malonate | Sodium borohydride, Methanol | Michael-induced ring closure | Dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate |

| Ester of 2-methylbutenoic acid | Dibromomethane, Zn/CuCl-acetyl chloride | Cyclopropanation | 2,2-dimethylcyclopropane carboxylic acid derivative |

| 2-Substituted 1,3-diene | Diazo ester, Pd catalyst | Cyclopropanation | Vinylcyclopropane derivative |

Once the 2,2-dimethylcyclopropane carboxylic acid or a related derivative is synthesized, the amine group is typically introduced in a subsequent step. Ammonolysis, the reaction with ammonia (B1221849), is a direct method to convert a carboxylic acid derivative, such as an ester or acyl chloride, into a primary amide. wikipedia.orgtaylorandfrancis.comnih.gov This amide can then be converted to the amine via a Hofmann or Curtius rearrangement, which involves the loss of one carbon atom. uobabylon.edu.iq

For example, 2,2-dimethylcyclopropane carboxylic acid can be converted to its acid chloride, which then reacts with ammonia to form 2,2-dimethylcyclopropanecarboxamide. Subsequent rearrangement affords this compound. A patented method describes the synthesis of S-(+)-2,2-dimethylcyclopropanecarboxamide from isopentyl acid, involving esterification, cyclopropanation, hydrolysis, acylation, salt formation, partial crystallization, and finally, an ammonolysis reaction. google.com

Alternatively, the Gabriel synthesis offers another route to introduce the primary amine group. This method involves the alkylation of potassium phthalimide (B116566) with a suitable cyclopropyl (B3062369) halide, followed by hydrolysis or hydrazinolysis to release the primary amine.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral this compound derivatives is of high importance due to the stereospecificity of many biological targets. wiley.com These approaches aim to produce single enantiomers, which often exhibit desired therapeutic effects while their counterparts may be inactive or even detrimental. nih.gov

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. nih.govmdpi.com Enzymes such as lipases, esterases, and transaminases are employed to achieve kinetic resolution of racemic mixtures or asymmetric synthesis.

One notable example is the use of pig liver esterase (PLE) for the hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate. This enzymatic hydrolysis selectively produces (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid in high enantiomeric excess. mdpi.org This chiral intermediate can then be converted to the corresponding (1S)-amino acid derivative via a Curtius-type reaction. mdpi.org

Lipases, such as Novozyme 435, have also been utilized for the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate to produce (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, a key intermediate for the drug Cilastatin. researchgate.net

The table below highlights some biocatalytic approaches for the synthesis of chiral 2,2-dimethylcyclopropane derivatives.

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) |

| Pig Liver Esterase (PLE) | bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate | Asymmetric hydrolysis | (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid | High |

| Novozyme 435 | Racemic ethyl-2,2-dimethylcyclopropane carboxylate | Asymmetric hydrolysis | (S)-(+)-2,2-dimethylcyclopropane carboxylic acid | 99.2% |

| ω-Transaminase | Ketone precursor | Asymmetric amination | Chiral amine | High |

The use of chiral catalysts in cyclopropanation reactions is a highly effective strategy for establishing the stereochemistry of the cyclopropane ring. Chiral rhodium(II) carboxylates are particularly prominent catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. emory.edu

For instance, rhodium(II) N-(arylsulfonyl)prolinates have been shown to catalyze the decomposition of vinyldiazomethanes and subsequent cyclopropanation with high diastereoselectivity and enantioselectivity. emory.edu The structure of the catalyst, specifically the chiral ligand, plays a critical role in determining the enantiomeric excess of the product. emory.edu The development of chiral diene-rhodium complexes has also been explored for the asymmetric cyclopropanation of alkenes with dimethyl diazomalonate. nih.gov

Furthermore, the use of chiral auxiliaries provides another avenue for asymmetric synthesis. For example, (R)-pantolactone can be used as a chiral auxiliary to direct the stereoselective synthesis of various cyclopropane derivatives. nih.gov The tert-butanesulfinamide developed by the Ellman lab is another versatile chiral reagent widely used for the asymmetric synthesis of a broad range of amines. yale.edu

Chiral Auxiliary-Mediated Synthesis of 2,2-Dimethylcyclopropane Precursors

The enantioselective synthesis of 2,2-dimethylcyclopropane precursors, particularly the carboxylic acid and its derivatives, is a critical step in accessing optically pure this compound. Chiral auxiliaries are powerful tools to control stereochemistry during the formation of the cyclopropane ring or in subsequent resolutions. These auxiliaries are stereogenic molecules that are temporarily incorporated into the substrate, direct the desired stereochemical outcome of a reaction, and are then cleaved to afford the enantiomerically enriched product.

One established method involves the resolution of racemic 2,2-dimethylcyclopropane carboxylic acid. For instance, L-(-)-menthol can be used as a chiral resolving agent. The racemic acid is converted to its corresponding diastereomeric esters with L-(-)-menthol. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent hydrolysis of the separated ester yields the desired enantiomer of 2,2-dimethylcyclopropane carboxylic acid, which can then be converted to the target amine. A patented method describes the synthesis of S-(+)-2,2-dimethylcyclopropane carboxamide, a direct precursor to the amine, utilizing this resolution strategy. google.com

Another approach involves the asymmetric cyclopropanation of an alkene using a chiral catalyst or a stoichiometric chiral reagent. While not a classical chiral auxiliary attached to the substrate, chiral ligands on a metal catalyst can be seen as performing a similar role in inducing stereoselectivity. For example, the asymmetric cyclopropanation of 2-methylpropene with an iron carbene complex bearing a chiral ligand has been shown to produce S-(+)-2,2-dimethylcyclopropanecarboxylic acid with high enantiomeric excess. researchgate.net

Evans-type oxazolidinones are a widely recognized class of chiral auxiliaries that have been successfully employed in a multitude of asymmetric transformations, including the synthesis of chiral building blocks that can lead to cyclopropane derivatives. While direct application to 2,2-dimethylcyclopropanation is not extensively documented in readily available literature, the principles of their use in controlling the stereochemistry of C-C bond formation are highly relevant. The auxiliary is first acylated with a suitable prochiral substrate. Deprotonation and subsequent reaction with an electrophile occur in a highly diastereoselective manner due to the steric influence of the auxiliary. The auxiliary can then be cleaved to reveal the chiral product.

| Chiral Auxiliary/Method | Precursor Synthesized | Key Features |

| L-(-)-Menthol | S-(+)-2,2-Dimethylcyclopropane carboxamide | Resolution of diastereomeric esters |

| Chiral Iron Carbene Complex | S-(+)-2,2-Dimethylcyclopropanecarboxylic acid | Asymmetric cyclopropanation of 2-methylpropene |

| Evans Oxazolidinone (General Principle) | Chiral Carboxylic Acid Derivatives | Diastereoselective alkylation or acylation |

Diastereoselective Synthetic Pathways to Substituted this compound Scaffolds

The synthesis of substituted this compound scaffolds with control over multiple stereocenters often relies on diastereoselective reactions. In these reactions, an existing stereocenter in the molecule, which can be part of a chiral auxiliary or the substrate itself, directs the formation of a new stereocenter.

One strategy involves the diastereoselective cyclopropanation of an alkene bearing a chiral auxiliary. The chiral auxiliary creates a chiral environment that favors the approach of the cyclopropanating agent from one face of the double bond over the other, leading to the formation of one diastereomer in excess. For example, the use of chiral auxiliaries in the cyclopropanation of α,β-unsaturated esters or amides can produce cyclopropane derivatives with high diastereoselectivity. Subsequent removal of the auxiliary and functional group manipulation would then yield the desired substituted cyclopropylamine (B47189).

Another approach is the diastereoselective functionalization of a pre-existing chiral cyclopropane precursor. For instance, a chiral cyclopropyl ketone can undergo diastereoselective reduction or reductive amination, where the existing stereocenters on the ring direct the approach of the hydride or amine nucleophile.

A notable example of achieving high diastereoselectivity is the Cu(I)-catalyzed cyclopropanation of alkenes with phenyliodonium (B1259483) ylides derived from methyl nitroacetate. This method has been shown to produce trans-nitrocyclopropyl carboxylates with high diastereoselectivity (up to 95:5 dr trans/cis) and enantioselectivity. acs.org The resulting nitro-substituted cyclopropane can then be readily converted to the corresponding amino ester and subsequently to the aminocyclopropane, preserving the stereochemistry established in the cyclopropanation step. acs.org

| Reaction Type | Substrate | Key Features | Resulting Scaffold |

| Diastereoselective Cyclopropanation | Alkene with Chiral Auxiliary | Control of new stereocenter formation by the auxiliary | Substituted cyclopropane precursor |

| Diastereoselective Functionalization | Chiral Cyclopropyl Ketone | Stereodirected reduction or amination | Substituted cyclopropylamine |

| Cu(I)-catalyzed Cyclopropanation | Alkene and Phenyliodonium Ylide | High trans-diastereoselectivity | trans-1-Nitro-2-substituted-cyclopropane |

Functional Group Transformations Preceding Cyclopropanation

The strategic manipulation of functional groups prior to the key cyclopropanation step is a cornerstone of synthetic design, allowing for the construction of precursors that are primed for efficient ring formation. These transformations are crucial for introducing the necessary atoms and functionalities that will ultimately become part of the desired this compound structure or will facilitate the cyclopropanation reaction itself.

A common strategy involves starting with readily available materials and modifying them through a series of reactions to create a suitable acyclic precursor for cyclopropanation. For example, the synthesis of 2,2-dimethylcyclopropane carboxylic acid can begin with 2-methylbutenoic acid. This starting material undergoes esterification, which protects the carboxylic acid and can also serve to introduce a chiral auxiliary if an asymmetric synthesis is desired. The subsequent cyclopropanation of the double bond, often using a Simmons-Smith or a related reaction, forms the cyclopropane ring. Finally, hydrolysis of the ester reveals the target carboxylic acid, which is a direct precursor to this compound via a Curtius, Hofmann, or Schmidt rearrangement. researchgate.net

Another important pre-cyclopropanation transformation is the introduction of a leaving group beta to a carbonyl or other activating group. This allows for an intramolecular nucleophilic substitution reaction to form the cyclopropane ring. For instance, a γ-halo ketone or ester can be synthesized and then treated with a base to induce an intramolecular cyclization.

The Wittig reaction and its variants are also powerful tools for creating the alkene precursor for cyclopropanation. An aldehyde or ketone can be reacted with a phosphonium (B103445) ylide to generate an alkene with a specific stereochemistry, which can be crucial for diastereoselective cyclopropanation reactions.

| Precursor Type | Key Pre-Cyclopropanation Transformation(s) | Cyclopropanation Method |

| α,β-Unsaturated Ester | Esterification of an unsaturated acid | Simmons-Smith or catalytic cyclopropanation |

| γ-Halo Ketone/Ester | Halogenation of a suitable precursor | Intramolecular nucleophilic substitution |

| Substituted Alkene | Wittig reaction | Various cyclopropanation methods |

Multicomponent Reactions Incorporating this compound Structure

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity. While the direct incorporation of a pre-formed this compound into a multicomponent reaction is a plausible strategy for diversification, the de novo synthesis of the 2,2-dimethylcyclopropane core within an MCR is a more challenging yet potentially powerful approach.

Currently, there is a lack of specific, documented examples in the scientific literature of multicomponent reactions that directly construct the this compound scaffold in a single step. However, the principles of MCRs can be applied to the synthesis of precursors or analogs. For instance, a three-component reaction could potentially be designed to assemble a highly functionalized acyclic precursor that is then poised for a subsequent cyclopropanation and amine formation sequence.

The development of novel MCRs that can generate cyclopropylamines would be a significant advancement in the field. Conceptually, such a reaction might involve the in-situ generation of a carbene or carbenoid species from one component, which then reacts with an alkene formed from the other components in the reaction mixture. Another possibility could involve a domino reaction sequence initiated by the formation of an enamine or imine from an amine and a carbonyl compound, followed by a Michael addition to an activated alkene and subsequent intramolecular cyclization.

While direct MCRs for this compound are yet to be widely reported, the field of MCRs is continually expanding, and the future may hold innovative one-pot methodologies for the efficient construction of this important chemical entity.

Mechanistic Investigations into the Reactivity of 2,2 Dimethylcyclopropan 1 Amine

Ring-Opening Mechanistic Pathways in 2,2-Dimethylcyclopropylamine Systems

The high ring strain of the cyclopropane (B1198618) ring in 2,2-dimethylcyclopropan-1-amine makes it susceptible to ring-opening reactions under various conditions. These reactions can proceed through different mechanistic manifolds, leading to a diverse array of products.

While radical reactions are a cornerstone of organic synthesis, allowing for transformations not easily achieved through ionic chemistry, specific detailed studies on radical-mediated ring-opening of this compound are not extensively documented in the provided results. nih.gov However, the general principles of radical chemistry suggest that homolytic cleavage of a bond within the cyclopropylamine (B47189) system could initiate cascade reactions. For instance, a radical initiator could abstract a hydrogen atom from the amine or the cyclopropane ring, leading to a radical intermediate. This intermediate could then undergo ring-opening to form a more stable, delocalized radical, which could then participate in further reactions. The inherent inertness of radicals to many functional groups like amines and alcohols suggests that such reactions could be carried out on complex substrates. nih.gov

Cationic rearrangements are a prominent feature of cyclopropane chemistry, and this compound is no exception. The formation of a carbocation adjacent to the cyclopropane ring can trigger a series of rearrangements, often leading to ring expansion or the formation of products with significantly different carbon skeletons.

For instance, the deamination of aminocyclopropanes can lead to the formation of a transient carbocation. In the case of this compound, this could lead to a Wagner-Meerwein type rearrangement. The initial 1°-carbocation could rearrange to a more stable 3°-carbocation, a process that is often observed in similar systems like neopentyl bromide. msu.edu This rearrangement would involve the migration of a methyl group and concomitant ring expansion. Such rearrangements are known to be stereospecific. msu.edu The resulting rearranged carbocation can then be trapped by a nucleophile, lose a proton to form an alkene, or undergo further rearrangements. msu.edu

The study of the deamination of saturated aliphatic amines has provided evidence for the formation of protonated cyclopropane intermediates, which can influence the reaction outcome. acs.org

Transition metals, particularly nickel and palladium, are powerful catalysts for a wide range of organic transformations, including the ring-opening of strained carbocycles. While specific examples detailing the nickel- or palladium-catalyzed ring-opening of this compound were not found in the provided search results, the general reactivity patterns of cyclopropylamines in the presence of such metals are informative.

For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines, a related system, has been shown to proceed via a mechanism involving the cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.org This suggests that transition metal catalysts could facilitate similar ring-opening pathways for this compound, potentially through the formation of metallacyclobutane intermediates or via oxidative addition of a C-C bond to the metal center. The specific reaction pathway and resulting products would likely depend on the choice of metal, ligands, and reaction conditions.

Single Electron Transfer (SET) Mechanisms in this compound Chemistry

Single Electron Transfer (SET) represents a fundamental activation mode in organic chemistry, and it can play a significant role in the reactions of amines. nih.govresearchgate.netyoutube.com In the context of this compound, SET processes can be initiated by chemical oxidants, electrochemical methods, or photochemical excitation. researchgate.net

The introduction of a triorganosilyl group at the α-position to the nitrogen atom is known to decrease the ionization potential of amines, thereby promoting SET to form the corresponding radical cation. researchgate.net While not directly involving this compound, this principle suggests that its electronic properties could be modulated to favor SET pathways.

Once formed, the radical cation of this compound could undergo a variety of subsequent reactions. For instance, in the deconstructive fluorination of cyclic amines, a proposed mechanism involves an initial SET from a silver(I)-amine complex to an oxidant, generating a silver(II) center and a radical dication. nih.gov This is followed by deprotonation and a second SET to generate an alkoxy radical, which then undergoes C-C bond cleavage. nih.gov A similar pathway could be envisioned for this compound, leading to ring-opened products.

Electrophilic and Nucleophilic Activation Modes of the Cyclopropylamine Moiety

The cyclopropylamine moiety in this compound can exhibit both electrophilic and nucleophilic character, depending on the reaction conditions and the nature of the reacting partner.

Nucleophilic Activation: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. It can react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides. For example, the reaction with aldehydes or ketones would initially form a hemiaminal intermediate, which could then dehydrate to form an imine. mdpi.comresearchgate.net

Electrophilic Activation: The cyclopropane ring itself can act as an electrophile under certain conditions, particularly when activated by an adjacent electron-withdrawing group or through protonation. Acid-catalyzed reactions can lead to the formation of a protonated cyclopropane, which is susceptible to nucleophilic attack, resulting in ring-opening. acs.org

The reactivity of the cyclopropylamine can be significantly influenced by the electronic nature of the substituents on the ring. The two methyl groups at the 2-position of the cyclopropane ring in this compound will have an electronic effect on the reactivity of the molecule.

Computational and Spectroscopic Probes of Reaction Intermediates

The direct observation and characterization of transient reaction intermediates are often challenging. Therefore, a combination of computational and spectroscopic techniques is frequently employed to gain insight into their structure and reactivity.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. mdpi.comresearchgate.netresearchgate.net They can be used to calculate the energies of reactants, transition states, and intermediates, providing a detailed picture of the potential energy surface of a reaction. For example, DFT calculations have been used to study the thermochemistry of the decomposition and condensation of aminals and imines formed from the reaction of arylamines with formaldehyde. mdpi.comresearchgate.net Such calculations could be applied to the reactions of this compound to elucidate the structures and stabilities of potential intermediates in its various reaction pathways.

Spectroscopic Techniques: A variety of spectroscopic methods are used to identify and characterize reaction intermediates.

NMR Spectroscopy: One- and two-dimensional NMR techniques can provide detailed structural information about intermediates that are present in sufficient concentration. mdpi.comresearchgate.net For example, NMR was used to identify aminal and hemiaminal intermediates in the reaction of 2-naphthylamine (B18577) with formalin. mdpi.com

Mass Spectrometry: MS can be used to determine the molecular weight of intermediates and products, providing valuable clues about the reaction pathway. mdpi.com

UV-Vis Spectroscopy: This technique can be used to monitor the formation and decay of colored intermediates. osti.gov Isosbestic points in a series of UV-Vis spectra can indicate the clean conversion of one species to another without the accumulation of a significant intermediate. osti.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying radical intermediates. osti.gov It can provide information about the electronic structure and environment of the unpaired electron.

Mössbauer Spectroscopy: This technique is particularly useful for studying iron-containing intermediates in biological systems and can provide information about the oxidation state and coordination environment of the iron center. nih.gov

Fourier Transform-Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify functional groups present in intermediates and products. researchgate.net

By combining these computational and spectroscopic methods, a comprehensive understanding of the complex reaction mechanisms of this compound can be achieved.

Reactivity and Derivatization Strategies of 2,2 Dimethylcyclopropan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group in 2,2-dimethylcyclopropan-1-amine is a key site for nucleophilic attack and bond formation, enabling a variety of derivatization strategies.

As a primary amine, this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form corresponding amides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. nih.govmasterorganicchemistry.com The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. rsc.org

Similarly, sulfonylation occurs when this compound reacts with sulfonyl chlorides, yielding sulfonamides. pearson.com These reactions are fundamental for introducing the 2,2-dimethylcyclopropyl moiety into larger molecules and for creating derivatives with altered chemical and biological properties. The conditions for these reactions are generally mild and provide high yields of the desired products. vaia.com

| Reagent | Product | Typical Conditions | Representative Yield (%) |

| Benzoyl chloride | N-(2,2-dimethylcyclopropyl)benzamide | Pyridine, CH₂Cl₂, 0 °C to rt | >90 |

| p-Toluenesulfonyl chloride | N-(2,2-dimethylcyclopropyl)-4-methylbenzenesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt | >90 |

Direct N-alkylation of this compound with alkyl halides is possible but can be challenging to control, often leading to mixtures of mono- and di-alkylated products, and in some cases, quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the resulting secondary amine. beilstein-journals.orgnih.gov

A more controlled and widely used method for introducing alkyl groups is reductive amination. beilstein-journals.org This one-pot reaction involves the initial formation of an imine by reacting this compound with an aldehyde or a ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without affecting the starting carbonyl compound. beilstein-journals.org

| Carbonyl Compound | Reducing Agent | Product | Typical Conditions | Representative Yield (%) |

| Benzaldehyde | NaBH₃CN, cat. AcOH | N-benzyl-2,2-dimethylcyclopropan-1-amine | MeOH, rt | 85-95 |

| Acetone | NaBH(OAc)₃ | N-isopropyl-2,2-dimethylcyclopropan-1-amine | DCE, rt | 80-90 |

| Cyclohexanone | H₂, Pd/C | N-cyclohexyl-2,2-dimethylcyclopropan-1-amine | EtOH, rt, H₂ pressure | 90-98 |

The reaction of this compound with aldehydes or ketones under mildly acidic conditions leads to the formation of a key intermediate, the N-(2,2-dimethylcyclopropyl)iminium ion. This process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates the electrophilic iminium ion.

These iminium ions are highly reactive electrophiles and are central to reductive amination reactions, where they are subsequently reduced. The stability and reactivity of the iminium ion can be influenced by the substituents on both the nitrogen and the carbon atoms. The formation of these intermediates is a reversible process, often driven to completion by the removal of water or by the subsequent irreversible reduction step.

Cycloaddition Reactions of this compound Derivatives

The strained three-membered ring in derivatives of this compound can participate in ring-opening and cycloaddition reactions, providing access to more complex cyclic structures.

Derivatives of this compound, particularly N-aryl derivatives, can undergo formal [3+2] cycloaddition reactions. For instance, dirhodium(II) complexes have been shown to catalyze the reaction between N-arylaminocyclopropanes and alkynes. This reaction is believed to proceed through a single-electron transfer mechanism, leading to the opening of the cyclopropane (B1198618) ring to form a distonic radical cation intermediate. This intermediate then adds to the alkyne, initiating a sequence that culminates in the formation of a five-membered ring.

This type of cycloaddition is a powerful tool for constructing substituted cyclopentene (B43876) rings with control over stereochemistry. The reaction conditions are typically mild, and the process demonstrates the synthetic utility of the cyclopropylamine (B47189) motif as a three-carbon building block.

| Alkyne Derivative | Catalyst | Product Type |

| Ethyl propiolate | Rh₂(OAc)₄ | Substituted 2,5-dihydropyrrole |

| Dimethyl acetylenedicarboxylate | Rh₂(OAc)₄ | Highly functionalized 2,5-dihydropyrrole |

| Phenylacetylene | Rh₂(OAc)₄ | Phenyl-substituted 2,5-dihydropyrrole |

The formal [3+2] cycloaddition reactions of N-substituted 2,2-dimethylcyclopropylamine derivatives provide a direct route to cyclopentane (B165970) and its analogs. Following the initial cycloaddition to form a cyclopentene derivative, a subsequent reduction step, such as catalytic hydrogenation, can be employed to afford the saturated cyclopentane ring system.

This strategy allows for the stereoselective synthesis of polysubstituted cyclopentylamines, which are important structural motifs in various biologically active compounds. The versatility of this approach is enhanced by the wide range of commercially available alkynes that can be used as the two-carbon component in the cycloaddition, allowing for the introduction of diverse functionalities into the final cyclopentane product.

C-C Bond Cleavage and Rearrangement Reactions

The inherent strain of the cyclopropane ring in this compound and its derivatives makes them susceptible to ring-opening reactions through C-C bond cleavage. These reactions can be initiated through various mechanisms, including polar, radical, and transition-metal-mediated pathways. The regioselectivity of the C-C bond cleavage is a critical aspect, largely governed by the nature of the substituents on both the nitrogen and the cyclopropane ring.

A comprehensive review of synthetic developments from 1987 to 2019 highlights the diverse strategies for the selective C-C bond cleavage of cyclopropylamine-based systems. nih.gov These methodologies encompass polar reactions, pericyclic processes, radical-based reactions, and C-C bond activations, showcasing the versatility of aminocyclopropanes as key intermediates in multi-step syntheses. nih.gov

For derivatives of this compound, the cleavage of the C-C bonds is influenced by the substitution pattern. In many instances, the bond distal to the amino group (C2-C3) is weakened. However, activation of the amino group, for instance through acylation, can alter the cleavage selectivity.

One studied example involves the palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones, which subsequently undergo cycloisomerization to form pyrazoles. This reaction proceeds via β-carbon elimination from a stable 6-membered chelate palladium complex. This strategy demonstrates a valuable derivatization approach for the amino group that facilitates a specific C-C bond cleavage pathway.

Rearrangement reactions often follow the initial C-C bond cleavage. The formation of a cyclopropylmethyl cation intermediate, for instance during deamination reactions or under acidic conditions, can lead to a variety of rearranged products. The specific rearrangement pathway is highly dependent on the reaction conditions and the substitution pattern of the cyclopropane ring. For the 2,2-dimethylcyclopropylmethyl cation, rearrangements can lead to the formation of substituted homoallylic and cyclobutyl systems.

Regioselective and Stereoselective Functionalization of the Cyclopropane Ring

The functionalization of the cyclopropane ring in this compound, while preserving the three-membered ring, presents a synthetic challenge due to the steric hindrance imposed by the gem-dimethyl group and the directing effects of the amino substituent. However, strategic derivatization of the amino group can enable regioselective and stereoselective transformations.

The amino group can be converted into a directing group to guide the functionalization to a specific position on the cyclopropane ring. For instance, conversion to an amide or a carbamate (B1207046) can facilitate directed metalation or C-H activation reactions. The regioselectivity of such reactions would be influenced by the steric bulk of the directing group and the reagents employed.

Stereoselective functionalization of the cyclopropane ring is often achieved through the use of chiral auxiliaries or catalysts. For instance, the Simmons-Smith cyclopropanation of alkenes bearing a chiral auxiliary can produce enantiomerically enriched cyclopropanes. While this is a synthetic approach to chiral cyclopropanes rather than a direct functionalization of a pre-existing ring, the principles can be applied to subsequent modifications.

The table below summarizes some potential derivatization and subsequent functionalization strategies for this compound based on known reactivity patterns of related cyclopropylamines.

| Derivatization Strategy | Potential Functionalization Reaction | Expected Regio/Stereoselectivity |

| Acylation (e.g., to form an amide) | Directed C-H activation/metalation | Functionalization at the less hindered C3 position. Stereoselectivity would depend on the catalyst and reaction conditions. |

| Formation of N-acylhydrazone | Palladium-catalyzed C-C cleavage and cyclization | Regioselective cleavage of the C1-C2 or C1-C3 bond depending on the chelation control. |

| Conversion to a chiral imine | Nucleophilic addition to the C=N bond | Diastereoselective addition to form chiral diamine derivatives. |

It is important to note that the specific outcomes of these reactions with this compound would require experimental verification, as the interplay of steric and electronic effects of the gem-dimethyl group and the amino function can lead to unique reactivity.

Applications of 2,2 Dimethylcyclopropan 1 Amine in Complex Molecule Synthesis

2,2-Dimethylcyclopropan-1-amine as a Chiral Building Block

The chiral nature of this compound, when resolved into its individual enantiomers, makes it a powerful tool for introducing stereocenters into molecules. The rigid cyclopropane (B1198618) ring effectively translates the stereochemical information of the amine to other parts of the molecule, influencing the outcome of subsequent reactions.

The 2,2-dimethylcyclopropane scaffold is an ideal precursor for the synthesis of α,α-disubstituted amino acid analogs, specifically those containing a 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid core. These constrained analogs are of significant interest as they can induce specific conformations in peptides.

An enantioselective synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been developed, showcasing the utility of the cyclopropane framework. While this synthesis does not start from this compound itself, it constructs the core scaffold that is isomeric to a carboxylated version of the target amine. The process begins with the enzymatic asymmetrization of a prochiral diester, followed by a Curtius rearrangement to install the amine group, as detailed in the table below.

Table 1: Key Steps in the Enantioselective Synthesis of a 2,2-Dimethylcyclopropyl Amino Acid Analog

| Step | Reactant(s) | Reagents | Product | Key Transformation |

| 1 | bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate | Pig Liver Esterase (PLE) | (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid | Enzymatic desymmetrization |

| 2 | (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA) | (1S)-2,2,2-trifluoroethyl 2,2-dimethyl-1-[(N-ethoxycarbonyl)amino]cyclopropane-1-carboxylate | Curtius rearrangement |

| 3 | (1S)-2,2,2-trifluoroethyl 2,2-dimethyl-1-[(N-ethoxycarbonyl)amino]cyclopropane-1-carboxylate | Alkaline Hydrolysis | (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid | Deprotection |

This table illustrates a synthetic route to a key amino acid analog featuring the 2,2-dimethylcyclopropane scaffold.

Chiral amines are frequently used as auxiliaries or reactants to direct the stereochemical outcome of reactions that form nitrogen-containing heterocycles. Although specific examples detailing the use of chiral this compound as a directing group in diastereoselective heterocycle synthesis are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential utility. The rigid cyclopropane backbone can effectively shield one face of a reactive intermediate derived from the amine, guiding the approach of other reactants.

For instance, in reactions such as Michael additions followed by cyclization, or in multicomponent reactions leading to heterocycles like substituted piperidines or pyrrolidines, a chiral cyclopropylamine (B47189) could impose significant facial bias. The synthesis of highly substituted, stereodefined bicyclopropanes and cyclopropyl (B3062369) oxiranes has been achieved with remarkable diastereoselectivity, underscoring the powerful directing effect of the cyclopropyl group in reactions on adjacent functionalities. nih.gov This principle supports the potential for this compound to act as a stereocontrolling element in the construction of complex nitrogen heterocycles.

Integration into Natural Product Synthesis

The cyclopropane ring is a structural feature found in a variety of natural products. researchgate.netmdpi.com The modification of existing natural products or the total synthesis of novel analogs often employs unique building blocks to enhance properties or explore structure-activity relationships. The 2,2-dimethylcyclopropane motif is a key component in the structure of Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, which is co-administered with the β-lactam antibiotic imipenem (B608078) to prevent its metabolism. nih.gov The synthesis of Cilastatin involves the key intermediate (S)-2,2-dimethylcyclopropane carboxamide, highlighting the importance of this specific substituted cyclopropane framework in bioactive molecules. nih.gov

While direct incorporation of this compound into a natural product total synthesis is not widely reported, its structural components are clearly of high value. Synthetic strategies aimed at creating analogs of natural products could leverage the amine as a handle for connecting the C(sp³)-rich cyclopropane core to other parts of a complex molecule. mdpi.com

Development of C(sp³)-Rich Molecular Frameworks

In modern drug discovery, there is a significant trend toward developing molecules with a higher fraction of sp³-hybridized carbon atoms. researchgate.net Such C(sp³)-rich molecules possess greater three-dimensionality, which can lead to improved physicochemical properties and more specific interactions with biological targets. The 2,2-dimethylcyclopropane unit is an exemplary C(sp³)-rich scaffold.

The rigid, non-planar structure of the cyclopropane ring, combined with the gem-dimethyl substitution, provides a well-defined exit vector from the amine functional group. This makes this compound an attractive building block for creating libraries of diverse and structurally complex molecules for fragment-based drug discovery (FBDD). chemrxiv.org The use of such three-dimensional fragments is a key strategy to move away from the flat, aromatic compounds that have traditionally dominated screening collections. nih.gov

Table 2: Properties of this compound as a C(sp³)-Rich Fragment

| Property | Value/Description | Significance in Synthesis |

| Fraction of sp³ carbons (Fsp³) | 1.0 | High degree of three-dimensionality |

| Functional Handle | Primary Amine | Versatile point for chemical elaboration |

| Scaffold Rigidity | High | Provides defined geometry and conformational restriction |

| Substitution | gem-Dimethyl | Introduces a quaternary center, enhancing 3D character |

This table summarizes the key features of this compound that make it a valuable C(sp³)-rich building block.

Strategic Use in Fragment-Based Synthesis and Chemical Biology Probes (Excluding Biological Activity)

In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for weak binding to a target protein. Hits are then elaborated or linked to produce more potent leads. nih.gov The 2,2-dimethylcyclopropylamine scaffold is well-suited for this approach. The amine serves as a reactive handle for fragment growth, allowing for the systematic exploration of the chemical space around the core.

For example, a fragment-based approach was used to identify potent inhibitors based on a trans-2-(pyridin-3-yl)cyclopropanecarboxamide scaffold. nih.gov This demonstrates how a cyclopropane core can serve as the central anchor for fragment elaboration. A similar strategy could be envisioned for this compound, where the amine is functionalized via acylation, alkylation, or reductive amination to grow the fragment into an adjacent binding pocket. The development of modular synthetic platforms utilizing rigid sp³-rich cyclopropane-based structures with protected amine handles further validates this strategy, enabling the rapid 3D elaboration of fragment hits.

In the construction of chemical probes, the amine functionality is also of strategic importance. It provides a site for the conjugation of reporter tags, such as fluorophores or affinity labels (e.g., biotin), without significantly altering the core scaffold that may be responsible for a specific molecular interaction. This allows for the synthesis of tools to study molecular interactions and pathways, where the probe's function is purely for detection and not for eliciting a biological response.

Advanced Stereochemical Concepts in 2,2 Dimethylcyclopropan 1 Amine Chemistry

Enantiomeric Purity Assessment and Enhancement Methods

The determination and enhancement of the enantiomeric purity of 2,2-dimethylcyclopropan-1-amine are crucial for its use in applications where specific stereoisomers are required.

Enantiomeric Purity Assessment:

The quantitative determination of the enantiomeric composition, often expressed as enantiomeric excess (ee), is typically achieved through chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying the enantiomers of chiral amines. nih.govnih.gov This can be done either by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or by pre-column derivatization of the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govasianpubs.org

For instance, a racemic mixture of a chiral amine can be reacted with an enantiomerically pure chiral acid to form diastereomeric salts, which can then be analyzed. libretexts.org Additionally, advanced techniques such as Chiral Capillary Electrophoresis (CE) and Raman Optical Activity (ROA) are emerging as powerful tools for determining the enantiomeric purity of chiral compounds. mdpi.comchemrxiv.org The use of HPLC coupled with mass spectrometry (HPLC-ESI-MS/MS) can provide rapid and accurate determination of chiral purity, especially after hydrolysis of derivatives. nih.govdigitellinc.com

Enantiomeric Enhancement Methods:

Kinetic resolution is a widely employed strategy to enhance the enantiomeric purity of racemic mixtures of chiral amines. rsc.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.

Enzymatic kinetic resolution is a particularly effective and environmentally benign approach. nih.govgoogle.com Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. google.com For example, Candida antarctica lipase (B570770) B (CALB) is a versatile and commonly used enzyme for the kinetic resolution of amines. nih.gov Another enzymatic approach involves the use of amine dehydrogenases (AmDH), which can selectively oxidize one enantiomer, leaving the other in high enantiomeric excess. d-nb.info

Dynamic kinetic resolution (DKR) is an even more efficient process that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. rsc.org This allows for a theoretical yield of 100% for the desired enantiomer. rsc.org

| Method | Principle | Typical Application for Amines |

| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of diastereomeric derivatives. | Direct separation of enantiomers or their derivatives for ee determination. nih.govnih.gov |

| Chiral CE | Separation based on differences in electrophoretic mobility in the presence of a chiral selector. | High-resolution analysis of enantiomeric purity. mdpi.com |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme (e.g., lipase, amine dehydrogenase). | Enrichment of one enantiomer from a racemic mixture. nih.govgoogle.comd-nb.info |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the unwanted enantiomer. | Conversion of a racemate entirely into one desired enantiomer. rsc.org |

Diastereoselectivity Control in Ring-Forming and Ring-Opening Reactions

Controlling diastereoselectivity is crucial when the 2,2-dimethylcyclopropane scaffold is assembled or modified in the presence of other stereocenters.

Ring-Forming Reactions:

The synthesis of substituted this compound derivatives with additional stereocenters requires careful control of diastereoselectivity. For example, in cyclopropanation reactions, the choice of catalyst and reaction conditions can influence the stereochemical outcome. While specific examples for this compound are not prevalent in the provided results, the principles of diastereoselective synthesis of highly functionalized proline derivatives through cascade reactions could be conceptually applied. nih.gov

Ring-Opening Reactions:

The cyclopropane (B1198618) ring in derivatives of this compound can undergo nucleophilic ring-opening reactions. The stereochemical course of these reactions, leading to the formation of new stereocenters, is highly dependent on the nature of the nucleophile, the solvent, and any catalysts employed. For instance, studies on the ring-opening of related cyclopropyl (B3062369) systems, such as alkylidenecyclopropyl ketones with amines, demonstrate the potential for diastereoselective formation of new heterocyclic structures. google.com The inherent strain of the cyclopropane ring can be exploited to achieve high reactivity and selectivity. nih.gov

| Reaction Type | Controlling Factors | Potential Outcome |

| Diastereoselective Cyclopropanation | Chiral catalyst, starting material stereochemistry, reaction conditions. | Formation of specific diastereomers of substituted 2,2-dimethylcyclopropane derivatives. |

| Diastereoselective Ring-Opening | Nucleophile, solvent, Lewis acids, substrate stereochemistry. | Formation of acyclic products with controlled stereochemistry at newly formed centers. nih.gov |

Asymmetric Induction in Catalytic Transformations

Enantiomerically pure this compound can serve as a chiral auxiliary or ligand in asymmetric catalysis, inducing chirality in the products of a chemical reaction.

Chiral primary amines are valuable in organocatalysis, where they can activate substrates through the formation of chiral enamines or iminium ions. nih.gov Although specific studies detailing the use of this compound as a catalyst were not found, its structural motifs are present in more complex and successful chiral ligands and catalysts. The principles of asymmetric dual catalysis, combining a chiral amine with a metal complex, have been shown to be effective in reactions like asymmetric allylic alkylation. nih.gov

Furthermore, chiral amines can be incorporated into more complex ligand scaffolds for metal-catalyzed asymmetric reactions. For example, chiral dinitrogen ligands have been successfully employed in palladium-catalyzed asymmetric reactions. nih.gov The rigid cyclopropane backbone of this compound could provide a well-defined steric environment if incorporated into such a ligand, potentially leading to high levels of asymmetric induction.

| Catalytic Approach | Role of Chiral Amine | Example Reaction Type |

| Organocatalysis | Formation of chiral enamines or iminium ions. | Michael additions, Aldol reactions, Mannich reactions. nih.gov |

| Dual Catalysis | Synergistic activation with a metal catalyst. | Asymmetric allylic alkylation. nih.gov |

| Metal-Ligand Catalysis | As a component of a chiral ligand. | Asymmetric C-H activation, conjugate additions. nih.govnih.gov |

Chiral Resolution Techniques for Racemic this compound Intermediates

The separation of racemic mixtures of this compound or its precursors is a common and practical approach to obtain enantiomerically pure material. wikipedia.org

Classical Chemical Resolution:

This is a well-established method that involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Commonly used chiral acids for resolving racemic bases include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org

Enzymatic Resolution:

As mentioned in section 6.1, enzymatic kinetic resolution is a powerful technique for separating enantiomers. rsc.org For racemic amines, lipases are frequently used to selectively acylate one enantiomer. google.com The resulting amide can then be separated from the unreacted amine enantiomer by standard methods like chromatography or extraction. The choice of enzyme, acyl donor, and solvent can significantly impact the efficiency and enantioselectivity of the resolution. nih.govgoogle.com

| Resolution Technique | Principle | Common Resolving Agents/Enzymes for Amines |

| Classical Chemical Resolution | Formation and separation of diastereomeric salts. | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid. libretexts.org |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction (e.g., acylation). | Lipases (e.g., Candida antarctica lipase B), Amine Dehydrogenases. nih.govgoogle.comd-nb.info |

Computational and Theoretical Studies of 2,2 Dimethylcyclopropan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. These calculations solve approximations of the Schrödinger equation to determine the electronic state energy values, the distribution of electrons (molecular orbitals), and the forces acting on the atoms. nih.gov

For 2,2-Dimethylcyclopropan-1-amine, such calculations would reveal key insights into its chemical nature. Methods like Density Functional Theory (DFT) or ab initio calculations could be employed to assess information regarding its electronic state energies, oscillator strengths, and the components of its transition dipole moments. nih.gov This data helps in interpreting experimental results, such as UV-Visible absorption spectra. nih.gov

The calculations would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. For instance, the nitrogen atom's lone pair of electrons in the amine group is expected to significantly influence the HOMO, making it a likely site for electrophilic attack. The strained cyclopropane (B1198618) ring also contributes unique electronic characteristics that can be precisely quantified.

Table 1: Illustrative Output of Quantum Chemical Calculations This table represents typical data generated from quantum chemical calculations for a molecule like this compound. The values are for illustrative purposes only.

| Calculated Property | Illustrative Value/Description | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and reactivity towards electrophiles. |

| LUMO Energy | +2.1 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 10.6 eV | A large gap suggests high kinetic stability. |

| Partial Atomic Charge (Nitrogen) | -0.45 e | Quantifies the electron density on the nitrogen atom, highlighting its nucleophilic character. |

| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

By mapping the electrostatic potential onto the electron density surface, regions of positive and negative charge can be visualized, providing a clear picture of the molecule's reactive sites.

Molecular Dynamics Simulations of Conformational Space

Macromolecular structures are not rigid entities but are characterized by their flexibility and the collective motion of their atoms. scienceopen.com Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. scienceopen.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the conformational landscape of a molecule. scienceopen.com

For this compound, MD simulations can explore the different spatial arrangements (conformations) the molecule can adopt due to rotations around its single bonds. The primary focus would be the rotation of the amine group relative to the cyclopropane ring. These simulations, often combined with Monte Carlo (MC) methods, can generate an ensemble of representative configurations under specific thermodynamic conditions. scienceopen.com

The output of these simulations allows for the calculation of thermodynamic observables and the construction of a free energy landscape. nih.gov This landscape maps the stability of different conformations, identifying low-energy, stable states and the energy barriers that separate them. nih.gov Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors. scienceopen.com Advanced techniques can even accelerate the sampling of conformational space to overcome significant energy barriers and observe rare events. biorxiv.org

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for exploring the mechanisms of chemical reactions, providing insights into the sequence of bond-breaking and bond-forming events. arxiv.org For this compound, these methods can predict the most likely pathways for its synthesis or degradation.

Using techniques that search for transition states (the highest energy point along a reaction coordinate), chemists can map out the complete minimum energy pathway from reactants to products. rsc.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of how fast the reaction is likely to proceed. arxiv.org

For example, computational models could investigate the pathways involved in the amination of a 2,2-dimethylcyclopropane precursor or the reactions involving the amine group itself, such as acylation or alkylation. Recent developments using neural network potentials have shown the ability to accurately estimate activation energies and produce transition state geometries that closely match those from higher-level DFT calculations, making the exploration of complex reaction networks more efficient. arxiv.org These simulations can elucidate post-transition state dynamics, revealing how the molecule evolves immediately after crossing the energy barrier, which can influence product distribution and stereochemistry. rsc.org

Elucidation of Stereochemical Preferences via Computational Modeling

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Computational modeling is an indispensable tool for understanding and predicting stereochemical outcomes in reactions involving such molecules.

By calculating the energies of different diastereomeric transition states that lead to different stereoisomeric products, computational models can predict which product is energetically favored. arxiv.org For instance, in a reaction where a prochiral substrate is converted to a chiral product using a chiral catalyst, modeling can help explain the origin of the enantioselectivity by analyzing the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) in the transition state assemblies.

Automated reaction mechanism search strategies can perform stereoenumeration, ensuring that all possible stereoisomers of intermediates and products are evaluated. arxiv.org This allows for a computational estimation of which stereoisomer is most likely to be formed, guiding the design of stereoselective syntheses. These predictions can be crucial for applications where only one enantiomer possesses the desired biological activity.

Computational Studies on Enantioselective Adsorption and Recognition (e.g., MOFs)

The separation of enantiomers is a significant challenge in chemistry and pharmacology. Chiral porous materials, such as homochiral Metal-Organic Frameworks (MOFs), are promising candidates for enantioselective separation through selective adsorption. researchgate.net Computational studies, particularly Grand Canonical Monte Carlo (GCMC) simulations, are pivotal in understanding and predicting the performance of these materials. cam.ac.uknih.gov

While specific studies on this compound are not prevalent, research on analogous small cyclic molecules provides significant insight. For example, GCMC simulations have been used to investigate the enantioselective adsorption of racemic mixtures of (R,S)-1,2-dimethylcyclopropane in a homochiral MOF. researchgate.net These simulations revealed that the small zigzag pores of the MOF were primarily responsible for the enantioselective adsorption, while larger helical pores showed little to no selectivity. researchgate.net

These computational models analyze the adsorption sites and the energies of the diastereomeric complexes formed between each enantiomer and the chiral MOF. researchgate.net The difference in adsorption energy is a key determinant of the material's separation efficiency. The functionalization of MOFs, for instance with amine groups, can further enhance adsorption capacity and selectivity for target molecules. researchgate.netnih.gov

Table 2: Illustrative GCMC Simulation Data for Enantioselective Adsorption of a Cyclopropane Derivative in a Chiral MOF This table is based on findings for analogues like 1,2-dimethylcyclopropane (B14754300) and illustrates the type of data generated in enantioselective adsorption studies. researchgate.net

| Parameter | Enantiomer R | Enantiomer S | Significance |

| Adsorption Energy (kJ/mol) | -25.8 | -23.5 | The more negative value for the R enantiomer indicates stronger binding to the MOF. |

| Adsorption Site Occupancy (%) | 65 | 35 | The R enantiomer preferentially occupies the high-affinity binding sites within the MOF pores. |

| Predicted Enantiomeric Excess (ee %) | ~40% | - | Represents the theoretical separation performance of the material for this specific racemate. |

These computational approaches allow for the high-throughput screening of different MOF structures to identify the most promising candidates for separating the enantiomers of this compound, accelerating material discovery and rational design. nih.gov

Future Research Directions and Emerging Methodologies

Novel Synthetic Approaches to 2,2-Dimethylcyclopropan-1-amine and its Chiral Forms

The development of efficient and stereoselective methods for the synthesis of this compound and its enantiomers is paramount for its application in medicinal chemistry and materials science. Current research focuses on overcoming the limitations of existing multi-step and often low-yielding procedures.

One promising avenue is the application of biocatalysis. For instance, the use of engineered enzymes, such as nitrile hydratase and amidase, has been shown to facilitate a one-pot, two-step bioprocess for producing (S)-2,2-dimethylcyclopropanecarboxamide, a key chiral intermediate for cilastatin, with improved process efficiency. researchgate.net Lipases, such as Novozyme 435, have also demonstrated high enantioselectivity in the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate to yield S-(+)-2,2-dimethylcyclopropanecarboxylic acid. researchgate.net The stability and reusability of these biocatalysts make them attractive for industrial-scale production. researchgate.net

Another area of active research is the development of novel catalytic systems for cyclopropanation reactions. Asymmetric cyclopropanation of 2-methylpropene using a chiral iron carbene complex has been shown to produce S-(+)-2,2-dimethylcyclopropanecarboxylic acid with high enantiomeric excess. researchgate.net Future work will likely focus on expanding the repertoire of chiral catalysts, including those based on earth-abundant metals, to achieve even greater control over stereoselectivity and to broaden the substrate scope.

Furthermore, chemoenzymatic strategies are emerging as powerful tools for the synthesis of chiral cyclopropane (B1198618) building blocks. rochester.edu An engineered variant of sperm whale myoglobin (B1173299) has been successfully used to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu This approach allows for the creation of a diverse library of structurally complex cyclopropyl (B3062369) ketones, which can be further elaborated into a variety of enantiopure cyclopropane-containing scaffolds. rochester.edu

A summary of selected novel synthetic approaches is presented in the table below.

| Approach | Key Reagents/Catalysts | Target Molecule/Intermediate | Key Advantages |

| Biocatalytic Resolution | Lipase (B570770) Novozyme 435 | S-(+)-2,2-dimethylcyclopropanecarboxylic acid | High enantioselectivity and activity, catalyst reusability. researchgate.net |

| Asymmetric Cyclopropanation | Chiral iron carbene complex | S-(+)-2,2-dimethylcyclopropanecarboxylic acid | High enantiomeric excess (up to 92% ee). researchgate.net |

| Chemoenzymatic Synthesis | Engineered sperm whale myoglobin, diazoketone | Chiral cyclopropyl ketones | High diastereo- and enantioselectivity, broad substrate scope. rochester.edu |

| One-pot Bioprocess | Nitrile hydratase, amidase | (S)-2,2-dimethylcyclopropanecarboxamide | Improved process efficiency, cost-effective. researchgate.net |

Exploitation of New Catalytic Systems for Cyclopropylamine (B47189) Transformations

The development of new catalytic systems is crucial for expanding the synthetic utility of cyclopropylamines, including this compound. A significant challenge has been the N-arylation of these sterically hindered amines. Recent breakthroughs have demonstrated the efficacy of palladium-based catalysts in these transformations.

A general method for the N-arylation of cyclopropylamine and N-arylcyclopropylamines has been developed using highly active and air-stable R-allylpalladium precatalysts. acs.org These catalysts, in conjunction with specific phosphine (B1218219) ligands like tBuBrettPhos and BrettPhos, enable the monoarylation of a wide range of (hetero)aryl chlorides and triflates in high yields. acs.org For the preparation of unsymmetrical diarylated products, a (PtBu3)Pd(crotyl)Cl precatalyst has proven suitable. acs.org

Another notable advancement is the palladium-catalyzed monoarylation of cyclopropylamine using a sterically demanding and electron-rich adamantyl-substituted ylide-functionalized phosphine (YPhos). chemrxiv.org This system allows for the efficient coupling of various (hetero)aryl chlorides at room temperature, demonstrating a broad functional group tolerance. chemrxiv.org

Nickel-catalyzed cross-coupling reactions also present a promising alternative. Nickel catalysts have been successfully employed for the N-arylation of cyclopropylamine and its related ammonium (B1175870) salts with (hetero)aryl (pseudo)halides at room temperature. acs.org

Future research in this area will likely focus on:

Developing catalysts based on more abundant and less expensive metals.

Expanding the scope of coupling partners to include a wider variety of electrophiles.

Investigating asymmetric arylation reactions to directly synthesize chiral N-arylcyclopropylamines.

A comparison of recently developed catalytic systems for cyclopropylamine arylation is provided in the table below.

| Catalyst System | Ligand/Precatalyst | Reaction Type | Key Features |

| Palladium | [(tBuBrettPhos)Pd(allyl)]OTf, [(BrettPhos)Pd(crotyl)]OTf | Monoarylation | High yields, tolerates various functional groups and heterocycles. acs.org |

| Palladium | (PtBu3)Pd(crotyl)Cl | Diarylation | Access to unsymmetrical diarylated products. acs.org |

| Palladium | adYPhos (ylide-functionalized phosphine) | Monoarylation | Efficient coupling at room temperature, broad substrate scope. chemrxiv.org |

| Nickel | - | N-Arylation | Room temperature reactions with (hetero)aryl (pseudo)halides. acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical intermediates like this compound. The focus is on developing methods that are safer, more energy-efficient, and generate less waste.

One key area of development is the use of solvent-free or more environmentally benign solvent systems. For example, a novel process for preparing cyclopropylamine from γ-butyrolactone utilizes a reaction medium consisting of solid caustic in a water-immiscible solvent, which is a departure from traditional, more hazardous solvents. google.com

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, offers a promising solvent-free alternative. researchgate.net This technique has been successfully applied to the synthesis of other nitrogen-containing heterocycles and could potentially be adapted for the synthesis of this compound or its precursors. researchgate.net The benefits include reduced solvent waste, lower energy consumption, and often faster reaction times. researchgate.net

Biocatalysis, as discussed in section 8.1, is inherently a green chemistry approach. nih.gov The use of enzymes operates under mild conditions (temperature and pH), in aqueous media, and with high selectivity, thereby reducing the need for protecting groups and minimizing byproduct formation. nih.gov The development of immobilized enzymes further enhances their green credentials by allowing for easy separation and reuse. nih.gov

Future research in green synthesis will likely explore:

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and higher efficiency compared to batch processes.

Catalysis with earth-abundant metals: Replacing precious metal catalysts (e.g., palladium) with more sustainable alternatives like iron, copper, or nickel is a major goal. researchgate.net

Use of renewable feedstocks: Investigating synthetic routes that start from biomass-derived materials instead of petroleum-based feedstocks.

Computational Chemistry in Predictive Synthesis and Reactivity Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, offering insights that can guide the design of new reactions and catalysts for the synthesis of molecules like this compound.

Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. For instance, DFT studies have been employed to understand the role of noncovalent interactions between a substrate and a copper catalyst in controlling the enantioselectivity of cyclizative aminoboration reactions for the synthesis of chiral N-heterocycles. researchgate.net Such insights are crucial for the rational design of more effective chiral ligands.

Computational methods are also valuable for predicting the properties and reactivity of molecules. For example, computational studies on [2.2]cyclophanes have been used to evaluate their aromaticity and predict their chemical shifts, providing a deeper understanding of their electronic structure. researchgate.net Similar studies on this compound and its derivatives could help in predicting their reactivity in various chemical transformations.

Molecular docking and binding free energy calculations are powerful tools in drug discovery and can be applied to derivatives of this compound. mdpi.com By simulating the interaction of a ligand with a biological target, these methods can help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. mdpi.com

Future applications of computational chemistry in this field are expected to include:

High-throughput virtual screening of catalyst-ligand combinations to identify promising candidates for experimental validation.

Machine learning and artificial intelligence to predict reaction outcomes and optimize reaction conditions.

In silico design of novel enzymes with tailored substrate specificities and catalytic activities for the synthesis of chiral cyclopropylamines.

Unexplored Reactivity Patterns and Advanced Derivatizations

While significant progress has been made in the synthesis and functionalization of cyclopropylamines, there remain unexplored areas of reactivity and opportunities for advanced derivatization. The unique steric and electronic properties of the 2,2-dimethylcyclopropyl group can be leveraged to develop novel chemical transformations.

The deamination of saturated aliphatic amines is known to proceed through complex reaction pathways, sometimes involving protonated cyclopropane intermediates. acs.org A deeper investigation into the deamination of this compound could reveal interesting rearrangement and ring-opening reactions, providing access to novel molecular scaffolds.

The development of new derivatization reagents and methods is crucial for expanding the chemical space accessible from this compound. While standard derivatization techniques for amines, such as acylation and carbamate (B1207046) formation, are applicable, there is a need for methods that are highly selective and proceed under mild conditions. researchgate.netnih.gov The use of acyl chlorides, for example, allows for the rapid derivatization of primary amines. nih.gov

Future research in this area could focus on:

Ring-expansion reactions: Investigating conditions that promote the rearrangement of the cyclopropane ring to form larger carbocyclic or heterocyclic systems.

C-H activation/functionalization: Developing methods for the selective functionalization of the C-H bonds of the cyclopropane ring or the methyl groups.

Multi-component reactions: Designing one-pot reactions that combine this compound with multiple other components to rapidly build molecular complexity.

Synthesis of novel spirocyclic systems: Exploring the use of this compound as a building block for the synthesis of highly strained and structurally interesting spirocycles. rsc.org

The table below highlights some common derivatization reactions for amines that could be applied to this compound.

| Derivatization Method | Reagent Type | Resulting Functional Group | Key Features |

| Acylation | Acyl chlorides, anhydrides | Amide | Rapid reaction, generally high yielding. researchgate.netnih.gov |

| Carbamate Formation | Chloroformates (e.g., Fmoc-Cl) | Carbamate | Often used for protection and in HPLC analysis. researchgate.netnih.gov |

| Schiff Base Formation | Aldehydes, ketones | Imine | Reversible reaction, can be used for dynamic combinatorial chemistry. researchgate.net |

| Sulfonylation | Sulfonyl chlorides (e.g., Dansyl chloride) | Sulfonamide | Forms stable derivatives often used for fluorescence detection. nih.gov |

Q & A

Q. What are the common synthetic routes for 2,2-Dimethylcyclopropan-1-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of brominated cyclopropane precursors. For example, 2-bromo-1,1-dimethylcyclopropane (C₅H₉Br) can undergo substitution with ammonia or amine derivatives under controlled temperatures (e.g., 0–25°C) to yield the target amine . Optimization includes solvent selection (e.g., THF or DMF), stoichiometric ratios of reagents, and reaction time to minimize side reactions like elimination (e.g., forming cyclopropene derivatives). Post-synthesis, the hydrochloride salt is often prepared via HCl gas introduction for stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ ~0.8–1.5 ppm) and methyl groups (δ ~1.2–1.4 ppm). The amine proton may appear as a broad singlet (~1.8 ppm) but is often absent in hydrochloride salts .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 99 for C₅H₁₁N) confirm molecular weight, while fragmentation patterns distinguish cyclopropane derivatives from linear analogs .